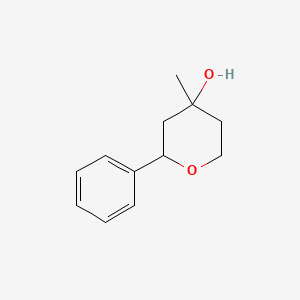
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol is an organic compound with the molecular formula C12H16O2. It is a member of the tetrahydropyran family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its tetrahydropyran ring structure, which is a six-membered ring containing one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol is through Prins cyclization. This reaction involves the cyclization of homoallylic alcohol with an aldehyde under acidic conditions. For instance, the reaction of isoprenol with benzaldehyde in the presence of montmorillonite K10 as an acid catalyst can yield this compound . The reaction conditions typically include a temperature of 70°C, a ratio of aldehyde to isoprenol of 0.9:1, and the use of toluene as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar Prins cyclization methods. The use of heterogeneous catalysts like montmorillonite K10 allows for repeated use with minimal loss of selectivity and reaction rate . This makes the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol has several applications in scientific research:
Biology: In biological research, it serves as a model compound for studying the behavior of tetrahydropyran derivatives.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Industry: It is used in the production of perfumes and fragrances, imparting green, rose oxide-type odor notes.
Mecanismo De Acción
The mechanism of action of tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol involves its interaction with various molecular targets and pathways. For instance, in Prins cyclization, the compound forms through the reaction of homoallylic alcohol with an aldehyde under acidic conditions . The reaction mechanism typically involves the formation of a carbocation intermediate, which then undergoes cyclization to form the tetrahydropyran ring.
Comparación Con Compuestos Similares
Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol can be compared with other similar compounds such as:
Tetrahydro-4-methylene-2-phenyl-2H-pyran: This compound has a similar structure but with a methylene group instead of a methyl group.
5,6-Dihydro-4-methyl-2-phenyl-2H-pyran: Another similar compound with a different degree of saturation in the pyran ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
63500-72-1 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-methyl-2-phenyloxan-4-ol |
InChI |
InChI=1S/C12H16O2/c1-12(13)7-8-14-11(9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Clave InChI |
UUQVBQLAIFOJHO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOC(C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




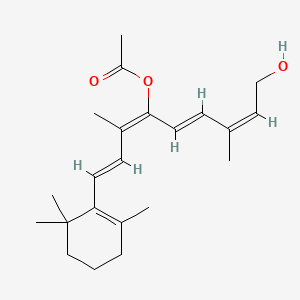

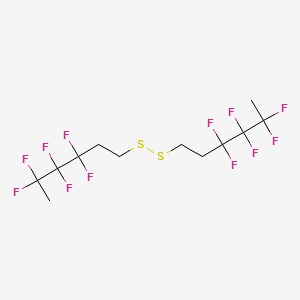

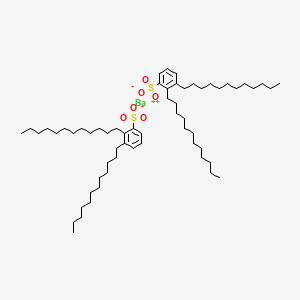
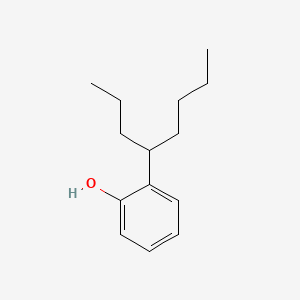
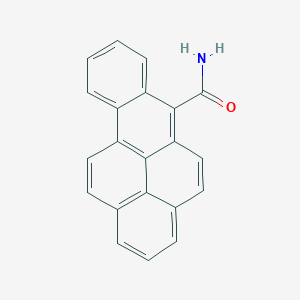
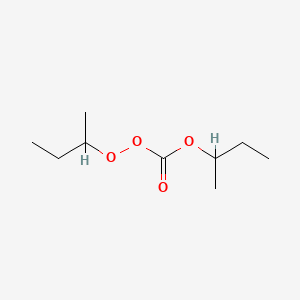
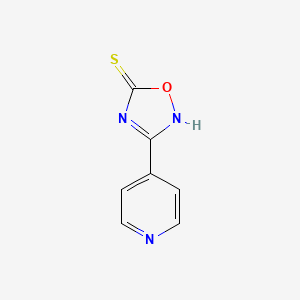

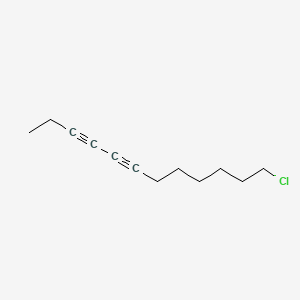
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
